REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)=[N:4][N:5]([CH2:7][CH3:8])[CH:6]=1.[CH3:16][NH:17][CH3:18].[O:19]1[CH2:23]CCC1>>[Br:1][C:2]1[C:3]([C:9]2[CH:15]=[CH:14][C:12]([NH:13][C:23](=[O:19])[N:17]([CH3:18])[CH3:16])=[CH:11][CH:10]=2)=[N:4][N:5]([CH2:7][CH3:8])[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NN(C1)CC)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NN(C1)CC)C1=CC=C(C=C1)NC(N(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |